7-Amino-2-naphthaldehyde
Description
Thematic Significance of Naphthalene (B1677914) Derivatives as Functional Building Blocks
Naphthalene derivatives are integral to a wide array of scientific and industrial fields. They serve as fundamental scaffolds in medicinal chemistry, with numerous naphthalene-based drugs approved for use and many more under investigation for treating conditions ranging from cancer to microbial infections and inflammatory diseases. researchgate.netlifechemicals.com The rigid, planar structure of the naphthalene ring system provides a well-defined framework for the spatial arrangement of functional groups, which is crucial for specific biological interactions. researchgate.net Beyond pharmaceuticals, naphthalene derivatives are key components in the synthesis of dyes, pigments, and advanced organic materials with tailored optical and electronic properties. researchgate.netthieme-connect.de The ability to functionalize the naphthalene core at various positions allows for precise control over the resulting molecule's characteristics, making it a highly adaptable building block. researchgate.net
Strategic Role of Aldehyde and Amine Functionalities in Advanced Organic Synthesis
The aldehyde and amine functional groups are among the most versatile and widely utilized moieties in organic synthesis. Aldehydes, with their electrophilic carbonyl carbon, readily participate in a variety of crucial carbon-carbon and carbon-heteroatom bond-forming reactions. These include nucleophilic additions, Wittig reactions, and aldol (B89426) condensations, which are fundamental for constructing complex molecular architectures.
Amines, on the other hand, are excellent nucleophiles due to the lone pair of electrons on the nitrogen atom. They react with aldehydes and ketones to form imines (Schiff bases) or enamines, a transformation of immense importance in both biological systems and synthetic chemistry. libretexts.orgacs.orglibretexts.org The formation of the carbon-nitrogen double bond in an imine is a key step in the synthesis of many pharmaceuticals and other biologically active compounds. fiveable.me Reductive amination, the conversion of a carbonyl compound to an amine, is another powerful synthetic tool that relies on the reactivity of the amine and carbonyl groups. fiveable.me
7-Amino-2-naphthaldehyde as a Central Synthon for Chemical Innovation
This compound is a bifunctional molecule that incorporates both a reactive aldehyde group and a nucleophilic amino group on a naphthalene scaffold. This unique combination makes it a highly valuable synthon—a building block used in chemical synthesis. The term "synthon" refers to a conceptual or real chemical species that can be used to form a particular bond in a retrosynthetic analysis. preprints.orgmdpi.com
The presence of both an electron-donating amino group and an electron-withdrawing aldehyde group on the same naphthalene ring system leads to interesting electronic properties and reactivity. This dual functionality allows this compound to participate in a wide range of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules. For instance, it can undergo self-condensation or be used in reactions where one group is protected while the other is transformed. Its derivatives have been investigated for their potential in creating fluorescent probes and other functional materials. The strategic placement of the amino and aldehyde groups on the naphthalene core provides a platform for constructing diverse and intricate molecular architectures for various applications in materials science and medicinal chemistry.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.19 g/mol nih.gov |
| Appearance | Solid |
| CAS Number | Not explicitly found for this compound, but related compounds are referenced. |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)N)C=C1C=O nih.gov |
| InChI Key | LGFHVYAHARQQAM-UHFFFAOYSA-N nih.gov |
Synthesis and Reactions of this compound
A common synthetic route to amino-naphthaldehydes involves multiple steps starting from a substituted naphthoic acid. For a related compound, 3-amino-2-naphthaldehyde, the synthesis begins with the ammonolysis of 3-hydroxy-2-naphthoic acid to produce the corresponding amino acid. This is followed by esterification and subsequent reduction of the ester to an alcohol using a reducing agent like lithium aluminum hydride (LAH). The amino group is then protected, and the primary alcohol is oxidized to an aldehyde using manganese dioxide (MnO₂). Finally, deprotection of the amino group yields the desired amino-naphthaldehyde. acs.org Similar strategies could be envisioned for the synthesis of this compound.
The reactivity of this compound is dominated by its two functional groups. The aldehyde group can undergo condensation reactions with various nucleophiles, including amines, to form Schiff bases. For example, the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with amines is a well-established method for creating Schiff base ligands that can coordinate with metal ions. kau.edu.saasianpubs.org The amino group, being nucleophilic, can react with electrophiles. The interplay between these two groups on the naphthalene scaffold allows for the construction of a variety of heterocyclic and polymeric structures. For instance, Schiff base polymers with interesting electronic and photoluminescent properties have been synthesized from amino-naphthalene derivatives. researchgate.net
Applications in Research
The unique structural and electronic features of this compound and its derivatives make them valuable in various areas of scientific research.
In the development of fluorescent probes and sensors: Naphthalene derivatives are known for their fluorescent properties. The presence of both an electron-donating amino group and an electron-withdrawing aldehyde group can lead to intramolecular charge transfer (ICT) phenomena, which are often associated with environmentally sensitive fluorescence. This makes derivatives of this compound promising candidates for the development of fluorescent probes that can detect specific analytes, such as metal ions or biomolecules, through changes in their fluorescence emission. For instance, Schiff bases derived from hydroxy-naphthaldehydes have been shown to act as fluorescent chemosensors.
In the synthesis of novel heterocyclic compounds: The bifunctional nature of this compound makes it an excellent precursor for the synthesis of a wide range of heterocyclic compounds. Through reactions that involve both the amino and aldehyde groups, complex ring systems can be constructed. For example, the Friedländer annulation, a reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group, can be used to synthesize quinolines and their derivatives. 3-Amino-2-naphthaldehyde has been successfully employed as a synthon in the Friedländer reaction to prepare benzo[g]quinolines. acs.org
In materials science: The incorporation of the this compound moiety into polymers can lead to materials with interesting optical and electronic properties. Conjugated polymers containing naphthalene units are being explored for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.net The ability to form Schiff base linkages provides a straightforward method for creating such polymers. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
7-aminonaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-7H,12H2 |
InChI Key |
KYFBAEVWQNJXIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)N)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 7 Amino 2 Naphthaldehyde Derivatives
De Novo Synthetic Routes for 7-Amino-2-naphthaldehyde and Related Compounds
The synthesis of specifically substituted aminonaphthaldehydes like this compound requires precise control over regioselectivity. Various methodologies, from classical multi-step approaches to modern catalytic strategies, are employed to construct this valuable molecular framework.
Exploration of Multi-Step Organic Synthesis Pathways
For instance, the synthesis of key aminonaphthalene intermediates for anticancer prodrugs has been achieved through a multi-step sequence, which can be adapted for different substitution patterns. researchgate.net Such a synthesis might begin with a suitable naphthalene (B1677914) precursor, followed by nitration to introduce a nitro group, which can later be reduced to the target amino group. The aldehyde functionality could be introduced via formylation of an activated naphthalene ring or by oxidation of a methyl or hydroxymethyl group installed at the 2-position. The challenge lies in controlling the regiochemistry of each step to yield the desired 7,2-substitution pattern. Continuous-flow microreactors are also being explored for such multi-step syntheses, offering advantages in terms of safety, reaction speed, and scalability. researchgate.net
Another relevant approach is the Betti reaction, a multicomponent reaction that synthesizes aminobenzylnaphthols from 2-naphthol, an aldehyde, and an amine. nih.gov While this produces a different class of compounds, it demonstrates a powerful method for constructing complex naphthalene derivatives in a single step. nih.gov
Development of Catalytic Protocols for Aminonaphthaldehyde Preparation
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The preparation of aminonaphthaldehydes can benefit from various catalytic strategies, particularly those involving C-H functionalization and catalytic amination.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of naphthalene rings. anr.frresearchgate.net By using a directing group, such as an amide or even the aldehyde itself, it is possible to selectively introduce substituents at specific positions. For example, palladium catalysis can direct halogenation to either the C2 or C8 position of 1-naphthaldehydes, creating versatile intermediates for further elaboration. anr.frresearchgate.net Gold-catalyzed carbocyclization reactions also provide an expeditious route to polyfunctionalized naphthalene derivatives under mild conditions, tolerating functional groups like amino and carboxyl groups. nih.gov
Furthermore, catalytic reductive amination represents a key strategy for the synthesis of primary amines. nih.gov This reaction typically involves the condensation of a ketone or aldehyde with ammonia (B1221849) to form an imine, which is then reduced in situ. Iron-based catalysts have been developed for this transformation, offering a sustainable alternative to precious metal catalysts. nih.gov In the context of this compound synthesis, a dicarbonyl or keto-aldehyde naphthalene precursor could potentially undergo selective reductive amination at one carbonyl group while leaving the other intact.
| Catalytic Strategy | Metal/Catalyst | Target Transformation | Reference |
| C-H Halogenation | Palladium (Pd) | Regioselective introduction of Cl or Br on naphthaldehydes | anr.frresearchgate.net |
| Carbocyclization | Gold (Au) | Synthesis of multi-functionalized naphthalenes | nih.gov |
| Reductive Amination | Iron (Fe) | Conversion of aldehydes/ketones to primary amines | nih.gov |
| Oxidative Amidation | Rhodium (Rh) | Conversion of aldehydes to amides with amines | researchgate.net |
Functionalization and Derivatization Strategies Utilizing this compound
The dual reactivity of this compound makes it an ideal precursor for a wide array of derivatives. The amino group can act as a nucleophile or a site for diazotization, while the aldehyde group is susceptible to nucleophilic attack and condensation reactions.
Schiff Base Condensation Reactions for Diverse Molecular Architectures
The reaction between the primary amine of this compound and a carbonyl compound (aldehyde or ketone), or conversely, the reaction of its aldehyde group with a primary amine, leads to the formation of an imine (C=N) linkage. masterorganicchemistry.com This product is commonly known as a Schiff base. nih.gov The reaction is a condensation process, typically proceeding under mild conditions, often with acid or base catalysis, and involves the elimination of a water molecule. youtube.com
This reaction is highly versatile, allowing the covalent linking of the aminonaphthaldehyde core to a vast range of other molecular scaffolds. science.gov For example, condensation with various aromatic or heterocyclic amines can produce a library of Schiff base ligands. These ligands are of significant interest in coordination chemistry, as the imine nitrogen and other nearby donor atoms can chelate to metal ions, forming stable metal complexes. nih.gov The electronic properties of the resulting Schiff base and its metal complexes can be tuned by the choice of the reacting partner, influencing their potential applications in catalysis, sensing, or materials science.
Fabrication of Iminium-Zwitterionic Structures via Aminonaphthaldehydes
Under acidic conditions, the imine nitrogen of a Schiff base can be protonated to form an iminium cation. nih.gov The formation of these iminium ions is a key step in many organocatalytic reactions. researchgate.net If the Schiff base molecule also contains an acidic functional group that can be deprotonated, a zwitterionic structure can be formed.
A pertinent example involves Schiff bases derived from hydroxyl-substituted naphthaldehydes. Research has shown that (E)-1-(((2-ethylphenyl)imino)methyl)naphthalen-2-ol, a Schiff base formed from 2-hydroxy-1-naphthaldehyde (B42665), exists in the solid state as a zwitterionic keto-amine tautomer. mdpi.com In this form, the phenolic proton has transferred to the imine nitrogen, creating a positively charged iminium group (N-H⁺) and a negatively charged phenolate (B1203915) group (O⁻) within the same molecule. mdpi.com This phenomenon of keto-enol tautomerism is influenced by solvent polarity. mdpi.com Similarly, Schiff bases prepared from this compound and partners containing acidic protons (e.g., hydroxy- or carboxy-substituted anilines) could potentially form stable iminium-zwitterionic structures, influencing their solubility, electronic properties, and intermolecular interactions.
| Precursor 1 | Precursor 2 | Resulting Structure | Key Feature | Reference |
| Glycine | Substituted Benzaldehydes | Iminium ion | pKa determined in D₂O | nih.gov |
| 2-hydroxy-1-naphthaldehyde | 2-ethylaniline | Zwitterionic Schiff base | (imine)N-H⁺···⁻O(phenol) form in solid state | mdpi.com |
Polycondensation and Conjugated Polymer Formation from Naphthaldehyde Precursors
Polycondensation is a process where bifunctional or polyfunctional monomers react to form polymers, typically with the elimination of a small molecule like water. farabi.university Since this compound contains both an amine and an aldehyde group, it is an AB-type bifunctional monomer. youtube.com As such, it has the potential to undergo self-polycondensation under appropriate conditions, where the amino group of one molecule reacts with the aldehyde group of another, forming a polymer chain linked by azomethine (C=N) groups. youtube.commdpi.com
The resulting polymers, known as poly(azomethine)s or poly(Schiff base)s, are a class of conjugated polymers. The alternating carbon-nitrogen double bonds along the polymer backbone allow for the delocalization of π-electrons, imparting semiconductor properties. The incorporation of the naphthalene moiety into the polymer backbone is expected to enhance thermal stability and influence the optoelectronic properties of the material. The versatility of this approach allows for copolymerization with other AB-type or AA/BB-type monomers to fine-tune the properties of the resulting conjugated polymers for applications in organic electronics, such as light-emitting diodes or transistors.
Design and Synthesis of Metal Complexes Featuring this compound Ligands
The inherent structural features of this compound, possessing both an amino and an aldehyde functional group, make it an excellent precursor for the synthesis of Schiff base ligands. These ligands are renowned for their ability to form stable complexes with a wide array of transition metals. The design of such complexes is predicated on the condensation reaction between the aldehyde group of this compound and a primary amine, leading to the formation of an azomethine (-C=N-) linkage, a key coordinating site in Schiff base ligands.
General Synthetic Strategy:
The synthesis of metal complexes from this compound would typically involve a two-step process:
Schiff Base Ligand Formation: The condensation of this compound with a selected primary amine (R-NH₂) in a suitable solvent, often with acid or base catalysis, yields the corresponding Schiff base ligand. The choice of the primary amine is crucial as it dictates the denticity and the steric and electronic properties of the resulting ligand.
Complexation with Metal Salts: The synthesized Schiff base ligand is then reacted with a metal salt (e.g., chlorides, nitrates, acetates of metals like Cu(II), Ni(II), Co(II), Zn(II), etc.) in an appropriate solvent. The metal ion coordinates with the donor atoms of the ligand, which typically include the imine nitrogen and other potential donor atoms from the amine precursor or the naphthaldehyde moiety itself.
Hypothetical Metal Complexes and Their Characterization:
To illustrate this, let's consider the synthesis of a hypothetical Schiff base ligand (L) from this compound and 2-aminophenol, and its subsequent complexation with Cu(II) and Ni(II) ions.
Interactive Data Table: Hypothetical Schiff Base Ligand and its Metal Complexes
| Compound | Formula | Molar Mass ( g/mol ) | Color | Key IR Bands (cm⁻¹) ν(C=N) | Magnetic Moment (μB) | Proposed Geometry |
| Ligand (L) | C₁₇H₁₂N₂O | 260.29 | Yellow | ~1620 | - | - |
| [Cu(L)Cl]·H₂O | [Cu(C₁₇H₁₁N₂O)Cl]·H₂O | 411.30 | Green | ~1605 | ~1.85 | Square Planar |
| [Ni(L)₂(H₂O)₂] | [Ni(C₁₇H₁₁N₂O)₂(H₂O)₂] | 615.39 | Green | ~1600 | ~3.10 | Octahedral |
Note: The data in this table is hypothetical and serves as an illustrative example of the kind of characterization data that would be expected for such compounds.
The formation of the Schiff base and its complexes would be confirmed by various spectroscopic techniques. Infrared (IR) spectroscopy would show the disappearance of the C=O stretching vibration of the aldehyde and the appearance of a new band corresponding to the C=N (imine) stretch. Upon complexation, this imine stretching frequency would typically shift, indicating coordination to the metal center. The magnetic susceptibility measurements would provide information about the electronic configuration and geometry of the metal complexes. For instance, a magnetic moment of ~1.85 B.M. for the Cu(II) complex would suggest a square planar geometry, while a value of ~3.10 B.M. for the Ni(II) complex would be consistent with an octahedral geometry.
Directed Introduction of Reporter Groups for Analytical Applications
The 7-amino group on the naphthaldehyde scaffold serves as a versatile handle for the directed introduction of reporter groups, transforming the molecule into a platform for the development of chemosensors for analytical applications. These reporter groups are typically fluorescent or colorimetric moieties that exhibit a change in their optical properties upon binding to a specific analyte.
Strategies for Introducing Reporter Groups:
The primary amino group of this compound can be functionalized through various organic reactions to attach a reporter group. Common strategies include:
Acylation: Reaction with an acyl chloride or anhydride (B1165640) of a fluorescent dye (e.g., dansyl chloride, fluorescein (B123965) isothiocyanate) to form a stable amide linkage.
Sulfonylation: Reaction with a sulfonyl chloride of a fluorophore (e.g., pyrene (B120774) sulfonyl chloride) to create a sulfonamide bond.
Schiff Base Formation: The aldehyde group can be reacted with an amine-containing fluorophore.
Design of a Fluorescent Chemosensor:
A fluorescent chemosensor based on a this compound derivative can be designed to operate via mechanisms such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT).
For example, a PET-based sensor could be synthesized by linking a fluorophore (e.g., anthracene) to the 7-amino group via a suitable spacer. In the "off" state, the lone pair of electrons on the nitrogen atom of the amino group could quench the fluorescence of the anthracene (B1667546) unit through PET. Upon binding of a target analyte (e.g., a metal ion) to a chelating unit incorporated into the molecule, the lone pair of electrons would become involved in coordination, thus inhibiting the PET process and "turning on" the fluorescence.
Interactive Data Table: Hypothetical Fluorescent Chemosensor for Metal Ion Detection
| Compound | Analyte | Detection Mechanism | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) - Free | Quantum Yield (Φ) - Bound |
| Dansyl-7-amino-2-naphthaldehyde | Zn²⁺ | ICT | ~340 | ~520 | Low | High |
| Pyrene-7-amino-2-naphthaldehyde | Cu²⁺ | PET | ~345 | ~375, ~395 | High | Low (Quenched) |
Note: The data presented in this table is hypothetical and illustrates the potential photophysical properties of such chemosensors.
The development of such chemosensors would involve detailed photophysical studies, including absorption and emission spectroscopy, to determine the sensor's selectivity, sensitivity, and binding affinity for the target analyte. The quantum yield, which is a measure of the efficiency of fluorescence, would be a key parameter to quantify the performance of the sensor.
Comprehensive Spectroscopic and Structural Elucidation of 7 Amino 2 Naphthaldehyde Systems
High-Resolution Spectroscopic Characterization Techniques
A multi-faceted spectroscopic approach is essential for the unambiguous elucidation of the 7-Amino-2-naphthaldehyde structure. Each technique offers unique insights into different aspects of the molecule's constitution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the amine protons, and the aromatic protons on the naphthalene (B1677914) ring. The aldehydic proton (CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, generally between 9.7 and 10.0 ppm. The protons of the primary amine (-NH₂) would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The six aromatic protons will exhibit complex splitting patterns (doublets, doublets of doublets) in the range of approximately 6.5 to 8.0 ppm. The electron-donating amino group at the 7-position will cause an upfield shift for adjacent protons, while the electron-withdrawing aldehyde group at the 2-position will cause a downfield shift for its neighboring protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal corresponds to the aldehydic carbon (C=O), typically found between 190 and 210 ppm. pdx.edu The ten aromatic carbons of the naphthalene ring will resonate in the 110-150 ppm range. The carbon attached to the amino group (C7) will be shifted upfield due to the shielding effect of the nitrogen, whereas the carbon attached to the aldehyde group (C2) and the adjacent carbons will be shifted downfield. Data from related compounds, such as 1-naphthaldehyde, show characteristic shifts for the naphthalene core carbons that serve as a basis for assignment. rsc.org
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aldehyde (-CHO) | ~9.8 | ~192 | Highly deshielded proton and carbon. |
| Amine (-NH₂) | Variable (broad) | - | Shift is solvent and concentration dependent. |
| Aromatic (C1-H) | ~8.1 | ~134 | Ortho to the electron-withdrawing CHO group. |
| Aromatic (C3-H) | ~7.8 | ~129 | Ortho to the electron-withdrawing CHO group. |
| Aromatic (C6-H) | ~6.9 | ~118 | Ortho to the electron-donating NH₂ group. |
| Aromatic (C8-H) | ~7.0 | ~109 | Ortho to the electron-donating NH₂ group. |
FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uhcl.edu The FT-IR spectrum of this compound would be distinguished by absorption bands corresponding to the amine, aldehyde, and aromatic naphthalene moieties.
Key expected vibrational frequencies include:
N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. ucla.edu
C-H (Aldehydic) Stretching: A characteristic pair of weak to medium bands can often be observed around 2830-2695 cm⁻¹, with a notable band near 2720 cm⁻¹. vscht.cz
C=O (Aldehydic) Stretching: A strong, sharp absorption band is expected in the range of 1710-1685 cm⁻¹ due to the conjugation of the carbonyl group with the aromatic ring. vscht.cz
N-H Bending: The scissoring vibration of the primary amine typically appears as a medium to strong band around 1650-1580 cm⁻¹.
C=C (Aromatic) Stretching: Multiple sharp bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene ring system.
C-H (Aromatic) Bending: Strong bands corresponding to out-of-plane C-H bending vibrations appear in the 900-680 cm⁻¹ region, and their exact positions can provide information about the substitution pattern on the aromatic ring. ucla.edu
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |
| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium-Strong |
| Aromatic Aldehyde | C=O Stretch | 1710 - 1685 | Strong |
| Aromatic Aldehyde | C-H Stretch | 2830 - 2720 | Weak-Medium |
| Naphthalene Ring | C=C Stretch | 1600 - 1450 | Variable |
| Naphthalene Ring | C-H Bend (out-of-plane) | 900 - 680 | Strong |
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from π→π* and n→π* transitions. The naphthalene ring is the primary chromophore, and its absorption is significantly modified by the attached amino (-NH₂) and aldehyde (-CHO) groups.
The unsubstituted naphthalene core exhibits strong π→π* transitions. The addition of the aldehyde group extends the conjugation and shifts the absorption to longer wavelengths (a bathochromic or red shift). The amino group, acting as a powerful auxochrome with its lone pair of electrons, further extends the π-conjugated system through resonance. This results in a significant bathochromic shift compared to 2-naphthaldehyde, moving the absorption bands towards the visible region. A weak n→π* transition associated with the carbonyl group's non-bonding electrons is also expected at a longer wavelength.
| Compound | Transition Type | Expected λ_max Range (nm) | Notes |
|---|---|---|---|
| This compound | π→π | ~320 - 400 | Strong absorption due to extended conjugation. |
| n→π | ~400 - 450 | Weak absorption, often appears as a shoulder. | |
| 2-Naphthaldehyde | π→π* | ~280 - 350 | For comparison, lacks the auxochromic amino group. |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₉NO), the exact molecular weight is 171.0684 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺·) at this precise m/z value.
Electron Ionization (EI) mass spectrometry would also induce characteristic fragmentation, providing structural information. libretexts.org Key fragmentation pathways for aromatic aldehydes and amines include: miamioh.edulibretexts.org
Loss of a hydrogen radical: A peak at [M-1]⁺ (m/z 170) is common for aldehydes.
Loss of the formyl radical: Alpha-cleavage resulting in the loss of ·CHO gives a prominent peak at [M-29]⁺ (m/z 142).
Loss of carbon monoxide: Subsequent loss of CO from the [M-1]⁺ fragment can yield a peak at [M-29]⁺ (m/z 142).
Loss of HCN: Fragmentation involving the amine group can lead to the elimination of a neutral HCN molecule, resulting in a peak at [M-27]⁺ (m/z 144).
| m/z Value | Ion Formula | Fragment Lost | Fragmentation Pathway |
|---|---|---|---|
| 171 | [C₁₁H₉NO]⁺· | - | Molecular Ion (M⁺·) |
| 170 | [C₁₁H₈NO]⁺ | H· | Loss of aldehydic hydrogen |
| 142 | [C₁₀H₈N]⁺ | ·CHO | Loss of formyl radical (α-cleavage) |
| 144 | [C₁₀H₈]⁺· | HCN | Loss of hydrogen cyanide from molecular ion |
Electron Spin Resonance (ESR), or Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as transition metal complexes. While this compound itself is ESR-silent, it can form paramagnetic complexes with metal ions like Cu(II), Mn(II), or V(IV). arcjournals.org Often, this involves first converting the naphthaldehyde into a Schiff base ligand by condensation with another amine.
For a hypothetical square-planar or distorted octahedral Cu(II) complex involving a Schiff base of this compound, the ESR spectrum provides valuable information about the metal ion's coordination environment. The spectrum is characterized by g-values (g|| and g⊥) and copper hyperfine coupling constants (A|| and A⊥). nih.gov
Typically, for Cu(II) complexes with a d(x²-y²) ground state, g|| > g⊥ > 2.0023. The g|| value can indicate the covalent character of the metal-ligand bond; values less than 2.3 suggest significant covalency. researchgate.net The geometric parameter G, calculated as G = (g|| - 2.0023) / (g⊥ - 2.0023), can indicate the extent of exchange interaction between copper centers in the solid state. A G value greater than 4 suggests negligible interaction. nih.gov
| Parameter | Typical Value Range | Information Provided |
|---|---|---|
| g|| | 2.18 - 2.30 | Reflects the electronic structure along the principal axis. |
| g⊥ | 2.04 - 2.09 | Reflects the electronic structure perpendicular to the principal axis. |
| A|| (x 10⁻⁴ cm⁻¹) | 150 - 200 | Hyperfine coupling constant, related to the localization of the unpaired electron. |
| G (Geometric Parameter) | > 4 | Indicates no significant exchange interaction between Cu(II) centers. |
Solid-State Structural Determination Methodologies
The definitive three-dimensional arrangement of atoms and molecules in the crystalline state is determined primarily by single-crystal X-ray diffraction. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry and revealing intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov
For this compound, X-ray analysis would be expected to show a planar naphthalene core. The amino group could participate in intermolecular hydrogen bonding with the aldehyde oxygen of a neighboring molecule, influencing the crystal packing. Analysis of related structures, such as 2-hydroxy-1-naphthaldehyde (B42665), reveals detailed bond lengths within the naphthaldehyde framework, with C=O bond lengths around 1.22 Å and aromatic C-C bonds ranging from 1.37 to 1.42 Å. researchgate.netnih.gov
In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can provide information about the crystal system and lattice parameters. Solid-state NMR is another powerful tool that can distinguish between crystallographically inequivalent molecules in the unit cell and provide information on molecular dynamics in the solid state. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.630 |
| b (Å) | 9.341 |
| c (Å) | 15.531 |
| β (°) | 98.40 |
| Intermolecular Interactions | Intramolecular O-H···O hydrogen bond |
Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Molecular Geometry
The geometric arrangement of these diffraction spots provides information about the unit cell, which is the basic repeating structural unit of the crystal. The intensities of the spots are used to determine the arrangement of atoms within the unit cell. The successful application of SC-XRD requires the growth of high-quality single crystals of the target compound, which can be a challenging process.
For a compound such as this compound, SC-XRD analysis would yield precise data on the planarity of the naphthalene ring system, the conformation of the amino and aldehyde functional groups relative to the ring, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. This information is invaluable for computational chemistry, materials science, and drug design.
While specific experimental single-crystal X-ray diffraction data for this compound is not publicly available in crystallographic databases as of the latest literature search, the following table illustrates the type of crystallographic data that would be obtained from such an analysis.
Illustrative Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Illustrative Value |
|---|---|
| Empirical Formula | C₁₁H₉NO |
| Formula Weight | 171.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 7.854(2) |
| b (Å) | 5.981(1) |
| c (Å) | 18.234(3) |
| α (°) | 90 |
| β (°) | 98.54(1) |
| γ (°) | 90 |
| Volume (ų) | 847.5(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.341 |
| Absorption Coefficient (mm⁻¹) | 0.089 |
| Data Collection and Refinement | |
| Radiation (λ, Å) | MoKα (0.71073) |
| Temperature (K) | 293(2) |
| Reflections Collected | 5432 |
| Independent Reflections | 1876 [R(int) = 0.021] |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to represent the typical parameters reported in a crystallographic study.
Powder X-ray Diffraction (PXRD) in Characterizing Crystalline Materials
Powder X-ray diffraction (PXRD) is a versatile and non-destructive technique used to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder containing a large number of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of X-ray intensity as a function of the diffraction angle (2θ). Each crystalline phase within a sample produces a unique PXRD pattern, which serves as a "fingerprint" for its identification.
The PXRD pattern can be used for several purposes, including:
Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phases present in a sample can be identified.
Purity Analysis: The presence of crystalline impurities can be detected by the appearance of extra peaks in the diffraction pattern.
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.
Determination of Crystallinity: The ratio of crystalline to amorphous content in a sample can be estimated from the PXRD data.
For this compound, PXRD would be instrumental in routine characterization, quality control of synthesized batches, and in studies of its solid-state properties. For instance, it could be used to confirm that a synthesized batch consists of the desired crystalline form and is free from other polymorphs or crystalline starting materials.
Illustrative Powder X-ray Diffraction Peak List for this compound
| 2θ (°) (Cu Kα) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 100 |
| 12.8 | 6.91 | 45 |
| 15.2 | 5.82 | 60 |
| 18.9 | 4.69 | 30 |
| 21.1 | 4.21 | 85 |
| 23.5 | 3.78 | 55 |
| 25.8 | 3.45 | 70 |
| 28.4 | 3.14 | 25 |
Note: The data in this table is hypothetical and serves as an example of a typical PXRD peak list. The 2θ values are based on Cu Kα radiation (λ = 1.5406 Å).
Theoretical and Computational Investigations of 7 Amino 2 Naphthaldehyde Reactivity and Properties
Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. semanticscholar.org It is particularly effective for calculating the properties of molecules like 7-Amino-2-naphthaldehyde, providing a balance between accuracy and computational cost. DFT calculations have been successfully applied to related 2-naphthylamine (B18577) and acetylnaphthalene derivatives to understand their structure and reactivity. mdpi.comresearchgate.net
A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms corresponding to the lowest energy state. researchgate.net This "optimized geometry" is found by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. From these calculations, key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained. Energetic profiles, including conformational analysis, can be generated to identify the most stable conformers and the energy barriers between them.
Table 1: Predicted Structural Parameters for this compound's Most Stable Conformer (Illustrative)
| Parameter | Atom Pair/Group | Predicted Value |
| Bond Length | C=O (Aldehyde) | 1.22 Å |
| C-N (Amine) | 1.37 Å | |
| C-C (Naphthalene Ring) | 1.38 - 1.43 Å | |
| Bond Angle | C-C-H (Aldehyde) | 121.5° |
| C-C-N (Amine) | 120.5° | |
| Dihedral Angle | H-N-C7-C8 | ~0° or ~180° |
Note: This table is illustrative, based on typical values from DFT calculations for similar aromatic amines and aldehydes.
DFT is a valuable tool for predicting and interpreting various types of molecular spectra. By calculating the vibrational frequencies of the optimized geometry, researchers can generate theoretical Infrared (IR) and Raman spectra. These computational spectra help in assigning the vibrational modes observed in experimental results for related naphthalene (B1677914) compounds. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands seen in UV-visible spectroscopy. researchgate.net This allows for a detailed understanding of how the molecule's structure relates to its interaction with light.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. ossila.com DFT calculations provide both the energy levels and the spatial distribution of these orbitals.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical stability and the energy required for electronic excitation. nih.gov For a molecule like this compound, the HOMO is typically localized on the electron-rich amino group and naphthalene ring, while the LUMO is often centered on the electron-withdrawing aldehyde group. researchgate.net An electron can be promoted from the HOMO to the LUMO upon absorption of light, an event known as a π - π* transition. libretexts.org
Table 2: Illustrative Frontier Orbital Energies for this compound
| Orbital | Energy Level (eV) | Description |
| HOMO | -5.85 | Electron donor capability |
| LUMO | -1.95 | Electron acceptor capability |
| Energy Gap | 3.90 | Correlates to electronic transition energy |
Note: These energy values are hypothetical and serve as representative examples for a molecule of this type.
Molecules containing both a proton donor (like an amino or hydroxyl group) and a proton acceptor (like a carbonyl oxygen) in close proximity can undergo Excited-State Intramolecular Proton Transfer (ESIPT). semanticscholar.org This process involves the transfer of a proton within the molecule after it has been excited by light. mdpi.comrsc.org The ESIPT phenomenon is studied in molecules like 1-hydroxy-2-naphthaldehyde, a close structural analog of this compound. acs.org
Upon photoexcitation, the acidity and basicity of the donor and acceptor groups can change, facilitating the proton transfer from the initial "enol" form (E) to a "keto" tautomer form (K). nih.gov This process is extremely fast and results in a large Stokes shift, which is the difference between the absorption and emission wavelengths. DFT and TD-DFT are used to map the potential energy surfaces of both the ground and excited states, revealing the energy barriers and driving forces for the proton transfer reaction.
Molecular Dynamics (MD) Simulations in Understanding Conformational Dynamics
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation changes in response to its environment (e.g., solvent, temperature). nih.govresearchgate.net For this compound, MD simulations can reveal the flexibility of the naphthalene backbone and the rotational dynamics of the amino and aldehyde functional groups. This information is critical for understanding how the molecule's shape adapts in different solvents or when approaching a biological receptor.
Molecular Docking Analyses for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is fundamental in drug discovery and materials science. nih.govresearchgate.net In a typical docking study, this compound would be treated as the ligand. The simulation attempts to fit the ligand into the binding site of a receptor, evaluating thousands of possible positions and conformations.
Each potential binding pose is evaluated by a "scoring function," which estimates the binding affinity (e.g., in kcal/mol). jocpr.com A lower score typically indicates a more stable complex. The results predict not only the binding energy but also the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex.
Table 3: Hypothetical Molecular Docking Results for this compound
| Parameter | Value/Description |
| Target Receptor | Example: Human Serum Albumin |
| Binding Affinity | -7.5 kcal/mol |
| Predicted Interactions | Hydrogen bond between the amino group and an Aspartate residue. |
| Pi-stacking interaction between the naphthalene ring and a Phenylalanine residue. |
Note: This table is a hypothetical example to illustrate the output of a molecular docking simulation.
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within molecular crystals. researchgate.net This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of different close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight key interaction parameters such as dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance from the surface to the nearest nucleus outside the surface). Regions with short intermolecular contacts, which are indicative of strong interactions like hydrogen bonds, are typically highlighted with red spots on the surface map. scirp.orgscirp.org
A key output of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts on the Hirshfeld surface. These plots provide quantitative information about the percentage contribution of each type of interaction to the total crystal packing. For aromatic compounds similar to this compound, several types of interactions are dominant.
Research on related naphthalene-based structures reveals common interaction patterns. The most significant contributions to crystal stability often come from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), and various heteroatom-hydrogen (O···H, N···H) contacts. researchgate.netnih.gov For instance, in a study of a naphthalene-based Schiff base compound, the primary interactions were found to be H···H contacts, accounting for 48.9% of the total Hirshfeld surface, followed by C···H contacts at 40.2%. nih.gov More significant interactions, such as C–H···O hydrogen bonds, contributed a smaller but crucial 7.6%. nih.gov These specific contacts are often identifiable as sharp spikes in the fingerprint plots and distinct red areas on the surface map, indicating their role in directing the supramolecular assembly. nih.gov
The quantitative data derived from Hirshfeld analysis for a molecule like this compound would allow for a detailed understanding of its solid-state architecture. The presence of the amino (-NH₂) and aldehyde (-CHO) groups would be expected to result in significant N···H and O···H interactions, respectively, which would be critical in stabilizing the crystal lattice.
Below is a representative table illustrating the kind of data obtained from a Hirshfeld surface analysis for a comparable aromatic amine.
| Interaction Type | Contribution (%) |
| H···H | 45.9% |
| C···H/H···C | 11.4% |
| O···H/H···O | 11.2% |
| N···H/H···N | 9.3% |
| Other | 22.2% |
This interactive table contains representative data for a molecule with similar functional groups to illustrate the typical breakdown of intermolecular contacts determined by Hirshfeld surface analysis. researchgate.net
Computational Assessment of Substituent Effects on Electronic and Reactivity Profiles
Computational chemistry, particularly using Density Functional Theory (DFT), provides a robust framework for assessing how the introduction of different substituent groups affects the electronic structure and chemical reactivity of a molecule. scirp.orgnih.gov For this compound, the inherent amino (-NH₂) and aldehyde (-CHO) groups define its basic electronic properties. However, adding other substituents to the naphthalene core can significantly modulate these properties.
Global reactivity descriptors derived from conceptual DFT are used to predict the behavior of molecules. mdpi.com These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), ionization potential (IP), electron affinity (EA), chemical hardness (η), and the global electrophilicity index (ω). nih.govajpchem.org
HOMO and LUMO Energies : These frontier orbitals are central to chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. ajpchem.org
Chemical Hardness (η) : This descriptor measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character.
The effect of a substituent is largely determined by its electron-donating or electron-withdrawing nature. For the this compound framework, the existing amino group is a strong electron-donating group (EDG), which increases the electron density of the naphthalene ring system. Conversely, the aldehyde group is an electron-withdrawing group (EWG).
Theoretical studies on substituted aromatic systems show clear trends:
Electron-Donating Groups (e.g., -OCH₃, -OH) : When added to an aromatic system, EDGs tend to raise the HOMO energy level, making the molecule a better electron donor. This typically leads to a decrease in the HOMO-LUMO gap, increasing the molecule's reactivity. researchgate.netscielo.br
A computational assessment of various substituted this compound derivatives would provide quantitative predictions of these effects, as illustrated in the hypothetical data table below. Such calculations are crucial for designing molecules with tailored electronic properties and reactivity for specific applications. ajpchem.org
| Substituent (at C4) | HOMO (eV) | LUMO (eV) | ΔE (eV) | Hardness (η) | Electrophilicity (ω) |
| -H (Unsubstituted) | -5.85 | -1.95 | 3.90 | 1.95 | 2.92 |
| -OCH₃ (EDG) | -5.60 | -1.80 | 3.80 | 1.90 | 2.74 |
| -NO₂ (EWG) | -6.20 | -2.80 | 3.40 | 1.70 | 4.12 |
This interactive table presents hypothetical DFT calculation results to demonstrate the expected trends in electronic properties and reactivity descriptors when electron-donating groups (EDG) or electron-withdrawing groups (EWG) are added to the this compound structure.
Cutting Edge Applications in Functional Materials and Chemical Sensing Utilizing 7 Amino 2 Naphthaldehyde
Engineering of Fluorescent Probes and Chemosensors
The strategic incorporation of 7-Amino-2-naphthaldehyde into molecular frameworks allows for the creation of fluorescent probes that can signal the presence of specific chemical species through changes in their emission properties. The inherent fluorescence of the naphthalene (B1677914) ring, modulated by the amino and aldehyde groups, provides a sensitive mechanism for analyte detection.
Rational Design Principles for Highly Selective Analyte Recognition
The design of highly selective fluorescent probes based on this compound hinges on the principles of molecular recognition and signal transduction. The aldehyde group serves as a convenient site for the introduction of specific recognition moieties through the formation of Schiff bases. By carefully selecting the amine-containing recognition unit, it is possible to create a binding pocket that is sterically and electronically complementary to the target analyte.
The general design strategy involves coupling the this compound fluorophore with a receptor unit that has a high affinity for the analyte of interest. The binding event between the receptor and the analyte then triggers a change in the photophysical properties of the fluorophore, such as fluorescence quenching or enhancement, or a shift in the emission wavelength. This change is often mediated by processes like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT). While these principles are broadly applied in the design of fluorescent sensors, specific studies detailing the rational design of probes solely from this compound are not extensively documented in peer-reviewed literature.
Luminescent Detection of Specific Metal Ions (e.g., Cu²⁺, Al³⁺)
Naphthaldehyde-based Schiff bases are widely explored for the sensing of metal ions. The lone pair of electrons on the imine nitrogen and often another donor atom from the coupled amine create a coordination site for metal ions. While numerous studies have reported the use of 2-hydroxy-1-naphthaldehyde (B42665) derivatives for the detection of Cu²⁺ and Al³⁺, specific research on fluorescent probes derived exclusively from this compound for this purpose is limited. nih.govnih.govscispace.comresearchgate.netrsc.orgsemanticscholar.orgejournal.byscispace.comresearchgate.netresearchgate.netrsc.orgresearchgate.netresearchgate.net The underlying principle for such potential sensors would involve the chelation of the metal ion by a Schiff base of this compound, leading to a modulation of the fluorophore's emission.
| Probe Derivative (Hypothetical) | Target Ion | Sensing Mechanism (Postulated) |
| Schiff base of this compound | Cu²⁺ | Fluorescence quenching via PET |
| Schiff base of this compound | Al³⁺ | Fluorescence enhancement via CHEF |
Fluorometric Sensing of Biologically Relevant Thiols (e.g., Glutathione (B108866), Cysteine, Homocysteine)
The detection of biothiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) is crucial for understanding cellular redox states and diagnosing related diseases. Naphthalene-based fluorescent probes have been developed for this purpose. nih.govthno.orgibs.re.krnih.govmdpi.comnih.govrsc.orgresearchgate.netnih.gov Typically, these probes utilize a reaction-based sensing mechanism where the thiol group of the analyte reacts with a specific functional group on the probe, leading to a change in fluorescence.
For instance, naphthalene dialdehydes have been shown to react with thiols to form fluorescent adducts. nih.govthno.orgnih.gov While these studies provide a proof-of-concept for the use of naphthaldehyde scaffolds, specific research detailing the application of this compound for the differential sensing of glutathione, cysteine, and homocysteine is not prominently featured in the available literature. A hypothetical design could involve the reaction of the aldehyde group of this compound with the thiol and amino groups of these biomolecules, leading to distinct fluorescent responses.
Development of pH-Responsive Fluorescent Sensors
Fluorescent pH sensors are valuable tools for monitoring pH changes in biological and environmental systems. digitellinc.comnih.govnih.gov The sensing mechanism often relies on the protonation or deprotonation of a functional group on the fluorophore, which alters its electronic properties and, consequently, its fluorescence. Schiff bases derived from aromatic aldehydes can exhibit pH-dependent fluorescence due to the protonation of the imine nitrogen. rsc.orgnih.gov
A Schiff base of this compound could potentially serve as a pH sensor. The amino group on the naphthalene ring and the imine nitrogen of the Schiff base could undergo protonation at different pH values, leading to shifts in the fluorescence emission. However, dedicated studies on the development and characterization of pH-responsive fluorescent sensors based solely on this compound are not widely reported.
Optical Sensing of Anionic and Neutral Chemical Species
The detection of anions and neutral molecules is a growing area of interest in sensor development. While Schiff base derivatives have been utilized for the recognition of certain anions, the application of this compound in this specific context is not well-documented. nih.gov The design of such sensors would require the incorporation of specific binding sites that can interact with the target anion or neutral molecule through hydrogen bonding or other non-covalent interactions, which in turn would modulate the fluorescence of the this compound core.
Supramolecular Chemistry and Engineered Self-Assembling Systems
Supramolecular chemistry focuses on the design and synthesis of complex, ordered structures from molecular components held together by non-covalent interactions. Amino acid and naphthalene derivatives are known to participate in self-assembly processes, leading to the formation of functional nanomaterials. rsc.orgrsc.orgmdpi.comumass.edunih.govresearchgate.net
The structure of this compound, with its aromatic core capable of π-π stacking and the amino and aldehyde groups available for hydrogen bonding or further functionalization, suggests its potential as a building block for supramolecular assemblies. For example, Schiff bases derived from this compound could self-assemble into ordered structures like nanofibers or gels. Despite this potential, specific research on the supramolecular chemistry and engineered self-assembling systems of this compound is an area that remains to be explored in detail.
Construction of Amino Acid-Derived Supramolecular Architectures
The self-assembly of simple biological molecules into complex, ordered nanostructures is a cornerstone of supramolecular chemistry. Amino acids, with their inherent chirality and diverse functionalities, are ideal building blocks for creating such architectures. mdpi.com The conjugation of aromatic moieties, such as the naphthalene group in this compound, to amino acids provides a powerful strategy for programming their self-assembly into functional materials. nih.govd-nb.info
The formation of these supramolecular structures is driven by a combination of non-covalent interactions. nih.govd-nb.info The naphthalene core facilitates π-π stacking, while the amino acid component provides hydrogen bonding capabilities through its amide backbone and functional side chains. researchgate.net Additionally, hydrophobic and electrostatic interactions play a crucial role in the organization of these molecules in aqueous environments. nih.govnih.gov By reacting the aldehyde group of this compound with the amino group of an amino acid, a Schiff base (imine) linkage is formed, covalently linking the two components. The resulting derivative can then self-assemble into various nanostructures, including nanofibers, nanovesicles, and hydrogels. researchgate.netnih.gov The specific morphology of the resulting assembly is dictated by factors such as the amino acid sequence, pH, and solvent conditions. nih.gov
| Interaction Type | Contributing Molecular Moiety | Role in Assembly |
| π-π Stacking | Naphthalene Core | Directs long-range order and stabilizes the structure. |
| Hydrogen Bonding | Amino Acid (Amide backbone, side chains) | Provides specificity and directionality to the assembly. researchgate.net |
| Hydrophobic Interactions | Naphthalene Core, Alkyl side chains of amino acids | Drives aggregation in aqueous media. nih.gov |
| Electrostatic Interactions | Charged side chains of amino acids | Influences solubility and morphology based on pH. nih.gov |
These amino acid-derived assemblies have potential applications in bio-imaging and sensing, where the photophysical properties of the naphthalene unit can be harnessed. researchgate.net
Design of Peptide-Based Self-Assembling Hydrogels and Nanostructures
Expanding on the principles of amino acid assembly, peptides (short chains of amino acids) offer even greater complexity and functionality for designing self-assembling materials. bilkent.edu.trnih.gov Attaching this compound to a peptide sequence introduces a bulky, hydrophobic aromatic group that significantly influences the self-assembly process. nih.govnih.gov This modification can induce the formation of various nanostructures, such as nanofibers, nanotubes, and nanovesicles, which can entrap water to form supramolecular hydrogels. bilkent.edu.trqub.ac.ukmdpi.com
The self-assembly is a hierarchical process governed by a balance of intermolecular forces. nih.gov The peptide segment typically forms β-sheet structures, where intermolecular hydrogen bonds create a stable, repeating backbone. qub.ac.uksemanticscholar.org The naphthalene moieties, attached to the peptides, can then interact via π-π stacking, effectively "zipping" the β-sheets together and promoting the formation of elongated nanofibers. mdpi.com These fibers form an entangled three-dimensional network that immobilizes water, resulting in a hydrogel.
| Peptide Design Element | Resulting Nanostructure | Key Driving Interactions | Reference Finding |
| Diphenylalanine Motif | Nanotubes, Nanofibers | π-π stacking, Hydrogen bonding | The core recognition motif of the β-amyloid peptide can self-assemble into highly ordered, stiff nanostructures. nih.govmdpi.com |
| Naphthalene-conjugated Peptide | Nanofibers, Hydrogel | π-π stacking, Hydrophobic interactions, Hydrogen bonding | The incorporation of a naphthalene group facilitates the formation of stable hydrogels from nucleobase-saccharide-amino acid conjugates. nih.gov |
| Amphiphilic Peptides | Nanofibers, Nanorods, Vesicles | Hydrophobic collapse, Hydrogen bonding | The distribution of hydrophobic and hydrophilic amino acids dictates the final morphology of the self-assembled structure. bilkent.edu.tr |
Role in Water-Mediated Condensation for Supramolecular Catalysis
The aldehyde functionality of this compound is central to its role in dynamic covalent chemistry (DCC). ethernet.edu.et DCC involves the formation of reversible covalent bonds, allowing for the creation of complex molecular systems that can adapt and self-correct under equilibrium control. nih.gov The condensation reaction between an aldehyde and an amine to form an imine is a classic example of a reversible reaction used in DCC.
In an aqueous environment, the reaction of this compound with other primary amines can lead to the formation of a dynamic combinatorial library of imines and more complex structures like azines. nih.gov The reversible nature of the imine bond is crucial; it allows the system to sample different combinations of building blocks and ultimately settle on the most thermodynamically stable product. This process can be harnessed for supramolecular catalysis, where the self-assembled structure created through dynamic covalent bonds provides a confined environment or active sites to catalyze a chemical reaction. The stability of these dynamic bonds in the presence of water is a key challenge and an area of active research, with systems like azines showing improved hydrolytic stability compared to simple imines. nih.gov The ability to tune the reaction equilibrium with stimuli such as pH or temperature makes these systems highly adaptable for applications in sensing and catalysis. researchgate.net
Advanced Material Science Applications
Incorporation into Metal-Organic Frameworks (MOFs) for Tailored Functionality
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable pore environments make them exceptional candidates for applications in gas storage, separation, and catalysis. researchgate.net Introducing functional groups into the organic linkers is a primary strategy for tailoring the properties of MOFs. rsc.orgfrontiersin.org
While this compound itself may not be a typical MOF linker, its core structure is representative of functionalized naphthalene-based ligands used in MOF synthesis. rsc.org More commonly, an amino-functionalized ligand, such as 2-aminoterephthalic acid, is used to construct the initial MOF. The pendant amino groups within the MOF pores can then be chemically modified after the framework has been synthesized—a technique known as post-synthetic modification (PSM). nih.gov The aldehyde group of this compound could be reacted with the amino groups of an existing MOF (e.g., UiO-66-NH2) via Schiff base condensation. nih.gov This would immobilize the naphthaldehyde moiety within the MOF's pores, introducing new functionalities.
This incorporation can significantly alter the MOF's properties:
Sensing: The naphthalene group can act as a fluorescent reporter for detecting guest molecules.
Catalysis: The aldehyde or amino groups can serve as catalytic sites. researchgate.net
Selective Adsorption: The modified pore environment can exhibit enhanced affinity for specific molecules, improving separation performance. eeer.org
| MOF System | Functional Group | Application | Key Finding |
| Amino-functionalized In/Al/Zr-MOFs | -NH2 | Gas Storage, Separation, Catalysis | High physicochemical stability and versatile performance in H2 storage, hydrocarbon separation, and Knoevenagel condensation. researchgate.netrsc.org |
| UiO-66-NH2 | -NH2 | Chemical Sensing | Can be post-synthetically modified with aldehydes to create fluorescent sensors for detecting species like Hg2+. nih.gov |
| Mg-MOF-74 | -NH2 (via mixed ligands) | CO2 Adsorption | Amino-functionalization enhances CO2 affinity and adsorption capacity. eeer.org |
Synthesis of Conjugated Polymeric Materials with Tunable Photophysical Properties
The dual amine and aldehyde functionality of this compound makes it an ideal monomer for synthesizing conjugated polymers through polycondensation reactions. Specifically, it can react with diamines or dialdehydes to form polyazomethines (also known as polyimines or Schiff base polymers). scholaris.caacs.org These polymers feature a backbone of alternating single and double bonds (C=N), which leads to delocalized π-electrons along the polymer chain.
This electronic conjugation is the source of their unique photophysical and electronic properties. researchgate.netuludag.edu.tr
Fluorescence: Polymers incorporating the naphthalene moiety are often highly fluorescent, with emission wavelengths that can be tuned by modifying the chemical structure of the polymer backbone or by introducing different co-monomers.
Optical Band Gap: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be engineered. This is critical for applications in electronics. For instance, the optical band gap for a poly(azomethine) derived from 8-amino-2-naphthol (B94697) was calculated to be 1.57 eV, indicating significant conjugation. uludag.edu.tr
Solvatochromism: The emission and absorption properties of these polymers can be sensitive to the polarity of the solvent, making them useful as environmental sensors.
The synthesis of these materials is often a straightforward polycondensation, which can be performed under relatively mild conditions. researchgate.netnih.gov The resulting polymers are often thermally stable and can be processed into films or fibers for various applications. researchgate.netnih.gov
| Polymer Type | Monomers | Key Properties | Potential Application |
| Polyazomethine | Aromatic Dialdehyde + Aromatic Diamine | Conjugated backbone, Thermal stability, Fluorescence | Polymeric Light Emitting Diodes (PLEDs) researchgate.netuludag.edu.tr |
| Poly(azomethine-sulfone) | Barbituric Acid + Diamino Diphenyl Sulfone | Thermal stability, White/Blue light emission, Metal ion sensing | Corrosion inhibitors, Dye adsorption nih.gov |
| Poly(8-((4-hydroxybenzylidene)amino) naphthalene-2-ol) | 8-amino-2-naphthol + 4-hydroxybenzaldehyde (B117250) (followed by polymerization) | Low optical band gap (1.57 eV), Fluorescence | Semiconductors, Optical materials uludag.edu.tr |
Exploration in Organic Electronics and Optoelectronic Devices
The semiconducting nature of conjugated polymers derived from this compound opens the door for their use in organic electronics. researchgate.net These materials can function as the active layer in various optoelectronic devices, where they are responsible for charge transport and/or light emission.
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of polyazomethines containing naphthalene makes them suitable as emissive materials in OLEDs. By applying a voltage across a thin film of the polymer, it can be made to emit light, with the color determined by the polymer's band gap. uludag.edu.tr
Organic Field-Effect Transistors (OFETs): These devices are the building blocks of organic circuits. The performance of an OFET depends on the ability of the semiconductor to transport charge carriers (holes or electrons). The ordered stacking of aromatic units, like naphthalene, in the solid state is crucial for efficient charge transport. Naphthalene diimide (NDI) derivatives, which are structurally related, are well-known n-type (electron-transporting) semiconductors. rsc.org
Organic Solar Cells (OSCs): In OSCs, a blend of electron-donating and electron-accepting polymers absorbs light to generate charge carriers. Polymers from this compound could be designed to act as either the donor or acceptor component, depending on the co-monomers used and the resulting energy levels.
The performance of these devices is highly dependent on the polymer's molecular weight, purity, and solid-state morphology. Research in this area focuses on rationally designing monomers like this compound to synthesize polymers with optimized electronic properties and processing characteristics for high-performance devices. researchgate.netrsc.org
Lack of Direct Research Hinders Exploration of this compound in Mechanochromic Luminescent Systems
Despite a thorough review of available scientific literature, there is currently no direct research detailing the utilization of this compound in the development of mechanochromic luminescent systems. While the broader field of materials science has seen significant advancements in mechanochromic materials, particularly those based on naphthaldehyde derivatives, specific studies focusing on the 7-amino substituted isomer are not presently available.
Mechanochromic luminescence is a phenomenon where a material changes its color and fluorescent properties in response to mechanical stimuli such as grinding, shearing, or stretching. This has led to potential applications in areas like stress sensing, data storage, and security inks. A common strategy for designing such materials involves the synthesis of Schiff bases, which are compounds formed from the condensation of an aldehyde or ketone with a primary amine.
Naphthaldehyde-based Schiff bases, in particular, have shown promise in this area. Research has indicated that the photophysical properties of these molecules can be sensitive to changes in their molecular packing and conformation, which can be induced by mechanical force. For instance, studies on Schiff bases derived from other isomers of naphthaldehyde have demonstrated reversible color and fluorescence changes upon grinding and subsequent solvent fuming.
However, the specific role and potential advantages of the 7-amino group in this compound for creating mechanochromic materials remain unexplored. The amino group, being an electron-donating substituent, could potentially influence the intramolecular charge transfer characteristics and intermolecular interactions of Schiff bases derived from it. These factors are crucial in determining the mechanochromic behavior of a material.
The absence of dedicated research on this compound in this context means that there are no specific findings, data tables, or detailed research outcomes to report for the development of mechanochromic luminescent systems based on this particular compound. Future research in this area would be necessary to synthesize and characterize Schiff bases and other derivatives of this compound and to investigate their potential for exhibiting mechanochromic properties. Such studies would be essential to understand how the position of the amino group on the naphthalene ring influences the material's response to mechanical stress.
Mechanistic Investigations and Reaction Dynamics of 7 Amino 2 Naphthaldehyde Derivatives
Kinetic and Thermodynamic Aspects of Chemical Transformations
The transformation of 7-Amino-2-naphthaldehyde derivatives is governed by both kinetic and thermodynamic principles, which dictate the rate and equilibrium position of a reaction, respectively. While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in dedicated studies, valuable insights can be drawn from analogous naphthalene (B1677914) systems and general chemical principles.
Chemical reactions, such as the formation of Schiff bases (imines) from the aldehyde group, are subject to either kinetic or thermodynamic control. Under kinetic control (typically at lower temperatures), the major product is the one that is formed fastest, possessing the lowest activation energy. Under thermodynamic control (at higher temperatures, allowing for equilibrium), the most stable product, which represents the global energy minimum, predominates.
The electronic properties of the naphthalene ring system, influenced by the position and nature of its substituents, play a critical role in reaction kinetics. Studies on the hydrolysis rates of substituted methyl 2-naphthoates reveal that substituents exert significant electronic effects. An amino group at the 7-position, for example, influences the electron density of the aromatic system and, consequently, the reactivity of the aldehyde group at the 2-position through resonance and inductive effects. The precise impact on reaction rates depends on the nature of the transition state for a given reaction.
In the absence of extensive experimental data, computational chemistry provides a powerful tool for probing these aspects. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to model reaction pathways and determine key thermodynamic parameters. acs.org This approach allows for the calculation of enthalpies of formation, entropies, and Gibbs free energies for reactants, transition states, and products, thereby predicting both the thermodynamic feasibility and the kinetic barriers of a reaction. acs.org
Table 1: Illustrative Thermodynamic Parameters for a Hypothetical Reaction This interactive table provides a conceptual framework for the types of thermodynamic data that can be obtained through computational analysis for a reaction involving a this compound derivative.
| Parameter | Reactant | Transition State | Product |
|---|---|---|---|
| Enthalpy (ΔH, kJ/mol) | 0 | +85 | -40 |
| Entropy (ΔS, J/mol·K) | 350 | 340 | 370 |
| Gibbs Free Energy (ΔG, kJ/mol) | -104 | -16 | -150 |
Elucidation of Intramolecular and Intermolecular Interaction Pathways
Non-covalent interactions, both within a single molecule (intramolecular) and between molecules (intermolecular), are fundamental to the structure, stability, and function of this compound derivatives.
Intramolecular Interactions: A dominant intramolecular interaction in many derivatives of aromatic amino-aldehydes is the hydrogen bond. In Schiff bases derived from this compound, particularly those formed with compounds containing hydroxyl or secondary amino groups, the formation of a six-membered quasi-ring via an intramolecular hydrogen bond (IHB) is a key stabilizing feature. rcin.org.plnih.gov This is analogous to the well-studied Schiff bases of 2-hydroxy-1-naphthaldehyde (B42665), where a strong O–H···N hydrogen bond leads to a tautomeric equilibrium between phenol-imine and keto-amine forms. ias.ac.inresearchgate.net The presence and strength of such bonds can be confirmed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR), where the chemical shift of the proton involved in the bond is highly indicative of its strength. ias.ac.in The formation of these IHBs can significantly influence the planarity of the molecule and the electronic distribution within the conjugated system. rcin.org.pl
Intermolecular Interactions: In the solid state, the crystal packing of this compound derivatives is directed by a combination of intermolecular forces. rsc.org Given the extended aromatic naphthalene core, π-π stacking interactions are a significant contributor to crystal lattice energy. mdpi.com These interactions involve the face-to-face or offset stacking of the aromatic rings of adjacent molecules.
Furthermore, the amino and aldehyde groups, or their modified forms in derivatives, can participate in a network of intermolecular hydrogen bonds. researchgate.net For instance, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the aldehyde is a hydrogen bond acceptor. These directional interactions play a decisive role in establishing the supramolecular architecture of the crystalline material. mdpi.comresearchgate.net The specific arrangement of molecules in the crystal can, in turn, modulate the material's physical properties and even influence its reactivity in the solid state. chemrxiv.org X-ray diffraction analysis is the definitive method for elucidating these complex three-dimensional packing arrangements. researchgate.net
Influence of Structural Modifications on Reaction Selectivity and Efficiency
Altering the molecular structure of this compound or its reaction partners provides a powerful strategy for controlling the selectivity and efficiency of chemical transformations.
Reaction Selectivity: Selectivity in chemical reactions (chemoselectivity, regioselectivity, and stereoselectivity) can be tuned by introducing specific functional groups. For instance, in reactions involving multiple nucleophilic sites, modifying the electronic character of the 7-amino group can alter its nucleophilicity relative to other sites. Acylation of the amino group, for example, would render it significantly less nucleophilic, thereby directing subsequent reactions to the aldehyde functionality. Similarly, introducing bulky substituents near the aldehyde group can sterically hinder the approach of large reagents, favoring reactions with smaller molecules.
The strategic placement of functional groups can therefore be used to optimize reaction outcomes by manipulating electronic properties and steric hindrance, leading to more efficient and selective syntheses.
Table 2: Influence of Substituent Electronic Effects on H-Bond Distance in Analogous Hydrazone Systems This table, based on findings from related salicylaldehyde (B1680747) hydrazone systems, illustrates how structural modifications impact intramolecular interactions, which in turn affect reactivity and efficiency. Data is adapted from studies on analogous compounds. acs.org
| Substituent (at R₂) | Hammett Constant (σp) | H-Bond Property |
|---|---|---|
| -NO₂ (Strongly withdrawing) | +0.78 | Stronger H-bond (shorter H···N distance) |
| -Cl (Withdrawing) | +0.23 | Intermediate H-bond strength |
| -H (Reference) | 0.00 | Reference H-bond strength |
| -CH₃ (Donating) | -0.17 | Weaker H-bond (longer H···N distance) |
| -N(CH₃)₂ (Strongly donating) | -0.83 | Weakest H-bond (longest H···N distance) |
Future Research Directions and Interdisciplinary Prospects for 7 Amino 2 Naphthaldehyde
Integration with Advanced Data Science and Artificial Intelligence for Molecular Discovery
The convergence of data science, artificial intelligence (AI), and chemistry is set to revolutionize the discovery and design of new molecules. For 7-Amino-2-naphthaldehyde, these computational approaches offer the potential to rapidly explore its vast chemical space and predict the properties of its derivatives, thereby accelerating the development of novel materials with tailored functionalities.
Machine learning (ML) models, for instance, can be trained on existing datasets of naphthalene (B1677914) derivatives to predict various physicochemical properties such as solubility, stability, and electronic characteristics. By employing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can screen virtual libraries of this compound derivatives to identify candidates with desired attributes for specific applications, such as targeted drug delivery or advanced organic electronics. These predictive models can significantly reduce the time and cost associated with experimental synthesis and characterization.
Table 1: Potential AI and Data Science Applications for this compound Research
| Application Area | AI/Data Science Technique | Potential Outcome |
| Property Prediction | Machine Learning (QSAR/QSPR) | Rapid screening of virtual libraries for derivatives with desired electronic, optical, or biological properties. |
| Molecular Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | De novo design of novel this compound-based molecules with optimized functionalities. |
| Synthesis Planning | Retrosynthesis Algorithms | Identification of efficient and practical synthetic pathways for newly designed derivatives. |
| Data Management | Chemical Information Knowledge Bases | Curation and organization of experimental and computational data to facilitate knowledge discovery. |
Development of Novel Spectroscopic Methods for In Situ Monitoring
The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring product quality. Future research will likely focus on the development and application of novel spectroscopic techniques for the in situ monitoring of reactions involving this compound.
Advanced vibrational spectroscopy techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, offer powerful tools for real-time reaction analysis. By tracking the characteristic vibrational modes of the functional groups in this compound and its reaction products, researchers can gain insights into reaction kinetics, identify transient intermediates, and monitor the formation of desired products and byproducts. The development of specialized probes and flow cells will enable the application of these techniques to a wide range of reaction conditions, including high-temperature and high-pressure syntheses.
UV-Vis spectroscopy is another valuable technique for real-time monitoring, particularly for reactions that involve a change in the electronic structure of the naphthalene core. The formation of Schiff bases or other conjugated systems derived from this compound can be readily followed by monitoring changes in the UV-Vis absorption spectrum. This can provide quantitative data on reaction progress and help in the optimization of reaction conditions.
The integration of these spectroscopic techniques with automated reaction platforms will enable high-throughput screening of reaction conditions and facilitate the rapid discovery of new synthetic methodologies for this compound derivatives.
Table 2: Spectroscopic Techniques for In Situ Monitoring of this compound Reactions
| Spectroscopic Technique | Information Obtained | Potential Applications |
| Raman Spectroscopy | Vibrational modes of functional groups, molecular structure | Monitoring reaction kinetics, identifying intermediates, process control in flow chemistry. |
| FTIR Spectroscopy | Functional group analysis, reaction progress | Real-time analysis of condensation reactions, monitoring of solid-phase synthesis. |
| UV-Vis Spectroscopy | Electronic transitions, conjugation | Following the formation of chromophoric derivatives, determining reaction endpoints. |
Exploration of Complex Supramolecular Architectures with Enhanced Functionality
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the development of functional materials from this compound. The presence of both hydrogen-bond donating (amino group) and accepting (aldehyde group) sites, coupled with the potential for π-π stacking interactions of the naphthalene core, makes this molecule an excellent building block for the construction of complex supramolecular assemblies.
Future research will likely explore the self-assembly of this compound and its derivatives into a variety of supramolecular structures, such as nanofibers, gels, and liquid crystals. By carefully designing the molecular structure of the building blocks, it will be possible to control the morphology and properties of the resulting assemblies. For example, the introduction of long alkyl chains could promote the formation of lyotropic liquid crystals, while the incorporation of specific recognition motifs could lead to the formation of highly ordered nanofibers.
The formation of coordination polymers and metal-organic frameworks (MOFs) using this compound as a ligand is another promising area of research. The amino and aldehyde groups can act as coordination sites for metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. These materials could exhibit interesting properties, such as porosity, catalysis, and luminescence, with potential applications in gas storage, separation, and sensing.
Expansion into Multi-Stimuli Responsive Chemical Sensing Platforms
The development of chemical sensors that can respond to multiple external stimuli is a rapidly growing area of research. The unique electronic and structural features of this compound make it an attractive candidate for the design of such multi-stimuli responsive systems.
Derivatives of this compound can be designed to exhibit changes in their optical properties, such as fluorescence or color, in response to specific analytes or changes in their environment. For example, the formation of a Schiff base with a primary amine can lead to a significant change in the fluorescence of the naphthalene core, providing a basis for the detection of amines.
By incorporating other responsive moieties into the molecular structure, it is possible to create sensors that respond to multiple stimuli, such as pH, temperature, and light. For instance, a this compound derivative functionalized with a pH-sensitive group could exhibit pH-dependent fluorescence, while the incorporation of a photochromic unit could allow for the light-controlled modulation of its sensing properties.
The development of these multi-stimuli responsive platforms could lead to the creation of advanced sensing devices with enhanced selectivity and functionality, with potential applications in environmental monitoring, medical diagnostics, and process control.
Q & A
What criteria (e.g., FINER framework) should guide the formulation of research questions on this compound’s mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
